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Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

Cat. No.: B1360816

For Immediate Release

This technical guide offers a comprehensive overview of the spectral data for 3,6-dibromo-1H-
indazole, a halogenated heterocyclic compound of significant interest to researchers,
scientists, and professionals in the field of drug development and medicinal chemistry. This
document outlines the expected nuclear magnetic resonance (NMR), mass spectrometry (MS),
and infrared (IR) spectral characteristics of the molecule, supported by detailed experimental
protocols and a visual representation of the analytical workflow.

While a complete set of publicly available experimental spectra for 3,6-dibromo-1H-indazole is
limited, this guide consolidates available data for structurally similar compounds, namely 6-
bromo-1H-indazole and 6-bromo-3-iodo-1H-indazole, to provide a robust predictive framework
for its characterization.

Quantitative Data Summary

The following tables summarize the expected and observed spectral data for 3,6-dibromo-1H-
indazole and its close analogs. It is crucial to note that where experimental data for the target
molecule is unavailable, predicted values or data from related compounds are provided for
guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data
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Table 2: Predicted 3C NMR Spectral Data for 3,6-Dibromo-1H-indazole
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Predicted Chemical Shift (8) ppm Assighment
~142 Cra

~138 C3

~128 C5

~125 C4

~121 Cc7

~117 C6 (C-Br)
~112 C3a

Note: The 3C NMR data for 3,6-dibromo-1H-indazole is predicted based on established
substituent effects on the indazole ring system. Experimental data for 6-bromo-1H-indazole
suggests the C3 carbon appears around ~135.0 ppm.[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

lonization
Compound [M+H]* (m/z) Notes Reference
Mode
] Corresponds to
6-Bromo-3-iodo-
) ESI 322.9 the protonated 2]
1H-indazole
molecule.
) Predicted
3,6-Dibromo-1H- _ _
) 274.9, 276.9, isotopic pattern
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Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 3,6-Dibromo-1H-indazole
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad N-H stretch

3100-3000 Medium Aromatic C-H stretch
1620-1580 Medium-Strong C=C aromatic ring stretch
1500-1450 Medium-Strong C=N stretch

850-750 Strong C-H out-of-plane bending
700-550 Strong C-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional
groups present in the molecule.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for indazole
derivatives.

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of the 3,6-dibromo-1H-indazole sample.

» Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-
ds, CDCIs, or CDsOD).

e Transfer the solution to a clean NMR tube.
Data Acquisition:

¢ Insert the NMR tube into the spectrometer probe.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the *H NMR spectrum.

Acquire the proton-decoupled 3C NMR spectrum. A larger number of scans may be
necessary for 13C due to the low natural abundance of the isotope.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray
lonization (ESI).

Sample Preparation:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

¢ Infuse the solution directly into the mass spectrometer or inject it through a liquid
chromatography system (LC-MS).

Data Acquisition:

e Acquire the mass spectrum in the positive ion mode to observe the protonated molecule
[M+H]*.

e Analyze the isotopic pattern, which will be characteristic for a dibrominated compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):
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e Place a small amount of the solid 3,6-dibromo-1H-indazole sample directly onto the ATR
crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum, typically over a range of 4000-400 cm~1.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric
analysis of 3,6-dibromo-1H-indazole.
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Caption: Workflow for the spectral analysis of 3,6-dibromo-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of 3,6-
Dibromo-1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360816#3-6-dibromo-1h-indazole-spectral-data-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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